molecular formula C22H18N4O4S B2613415 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 895425-45-3

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2613415
CAS No.: 895425-45-3
M. Wt: 434.47
InChI Key: LVYIEHXSOHWNKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and drug discovery. This complex molecule features a benzothiazole core linked to a nitro-substituted benzamide via a pyridinylmethyl spacer. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities. Derivatives containing this motif have been extensively investigated for their anti-tubercular properties, as they show promising activity against Mycobacterium tuberculosis . Furthermore, the incorporation of a pyridine ring is a common strategy in drug design to improve solubility and influence binding interactions with biological targets. The specific arrangement of its functional groups, including the methoxy and methyl substituents on the benzothiazole ring and the nitro group on the benzamide, makes this compound a valuable intermediate or scaffold for the synthesis of novel chemical entities. Researchers can utilize this compound to explore structure-activity relationships (SAR), develop new therapeutic agents, or study molecular recognition processes. Its mechanism of action would be highly dependent on the specific biological target under investigation, but benzothiazole derivatives are known to interact with various enzyme systems and cellular receptors. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, consulting the relevant safety data sheets before use.

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S/c1-14-8-9-18(30-2)19-20(14)31-22(24-19)25(13-15-5-4-10-23-12-15)21(27)16-6-3-7-17(11-16)26(28)29/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYIEHXSOHWNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced via electrophilic aromatic substitution reactions using appropriate reagents such as methanol and methyl iodide.

    Nitration: The nitro group is introduced through nitration of the aromatic ring using a mixture of concentrated nitric and sulfuric acids.

    Coupling with Pyridin-3-ylmethylamine: The final step involves coupling the nitro-substituted benzo[d]thiazole derivative with pyridin-3-ylmethylamine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The nitro group (-NO₂) in the benzamide core is a key redox-active site. Common transformations include:

  • Reduction to amine : The nitro group can be reduced to an amine (-NH₂) using reagents like hydrogen gas with catalysts (e.g., Pd/C or Pt), or chemical reducing agents such as lithium aluminum hydride (LiAlH₄) in dry ether.

  • Partial reduction : Intermediate products like hydroxylamine (-NHOH) or nitroso (-NO) may form under controlled conditions (e.g., catalytic hydrogenation or using milder reducing agents).

The thiazole ring (benzo[d]thiazol-2-yl) may undergo oxidation under harsh conditions (e.g., KMnO₄ in acidic/basic media), potentially leading to ring cleavage or formation of sulfoxides/sulfones .

Hydrolysis Reactions

The amide bond (N-C=O) is susceptible to hydrolysis:

  • Acidic hydrolysis : Cleavage of the amide to form a carboxylic acid and amine under acidic conditions (e.g., HCl in aqueous solution).

  • Basic hydrolysis : Conversion to a carboxylate salt (e.g., using NaOH in aqueous ethanol).

  • Enzymatic hydrolysis : Potential susceptibility to proteases or amidases, though specific data for this compound is unavailable.

Nucleophilic Aromatic Substitution (NAS)

The benzamide core and pyridin-3-ylmethyl group may undergo NAS if activated by electron-withdrawing groups (e.g., nitro group):

  • Reaction with nucleophiles (e.g., amines, alcohols) under high-temperature or catalytic conditions (e.g., CuI in DMF).

Alkylation/Halogenation

  • Pyridin-3-ylmethyl group : Potential for alkylation via SN2 mechanisms (e.g., reaction with alkyl halides) or halogenation (e.g., NBS under radical conditions) .

  • Thiazole ring : Substitution at the 2-position (benzo[d]thiazol-2-yl) may occur under nucleophilic or electrophilic conditions, though steric hindrance from the fused benzene ring could limit reactivity .

Ring-Opening and Rearrangement Reactions

The benzo[d]thiazole moiety may undergo ring cleavage under extreme conditions (e.g., strong acids/bases or high temperatures) . For example:

  • Sulfur extrusion : Potential formation of benzene derivatives via loss of sulfur, though this requires specific catalysts or reagents (e.g., Zn/HCl) .

  • Hydrolytic cleavage : The thiazole ring may hydrolyze to yield carboxylic acids or amides under acidic/basic conditions .

Nitro Group Reactivity

  • Electrophilic substitution : The nitro group directs incoming electrophiles to the meta position on the benzamide ring .

  • Diazotization : Potential conversion to diazonium salts under acidic conditions (e.g., HNO₂/HCl), followed by reactions like coupling or reduction .

Amide Group Reactivity

  • Amide bond cleavage : As noted earlier, hydrolysis or enzymatic degradation.

  • Formation of imidazolides : Reaction with carbodiimides (e.g., EDC) to activate the amide for coupling reactions.

Stability and Degradation Pathways

  • Thermal stability : The compound’s stability under heat depends on the amide and nitro groups. High temperatures may induce decomposition or rearrangement .

  • pH-dependent degradation : Acidic/basic conditions may accelerate hydrolysis of the amide or nitro group reduction.

Key Reaction Data

Reaction Type Reagents/Conditions Expected Products
Nitro group reductionH₂ (Pd/C catalyst)Amine derivative (-NH₂)
Amide hydrolysisHCl (aqueous) or NaOH (ethanol)Carboxylic acid + amine
Nucleophilic substitutionCuI/DMF + nucleophileSubstituted benzamide
Thiazole ring oxidationKMnO₄ (acidic/basic)Sulfur-containing oxidized products

Research Findings and Implications

While direct data for this compound is limited, structural analogs (e.g., benzothiazole derivatives, nitro-benzamides) exhibit:

  • Biological activity : Nitro groups and thiazole rings are common in antiviral/antibacterial agents, suggesting potential therapeutic applications .

  • Synthetic versatility : The amide and nitro groups enable modular modifications for optimizing pharmacokinetic properties .

  • Mechanistic insights : Redox-active nitro groups and amide bonds may influence interactions with biological targets (e.g., enzymes, receptors) .

References

  • EviTAChem product page for related benzamide derivatives.

  • PMC article on N-phenylbenzamide derivatives as anti-HBV agents .

  • RSC review on thiazole reactivity in medicinal chemistry .

  • PubMed study on benzo[d]thiazole-based muscarinic modulators .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) values for selected pathogens are as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus5
Escherichia coli10
Pseudomonas aeruginosa15

The mechanism of action may involve disruption of microbial cell wall synthesis or interference with essential metabolic pathways.

Antitumor Activity

The compound has demonstrated promising anticancer activity across various cancer cell lines. In vitro studies revealed significant cytotoxic effects, indicating its potential as an anticancer agent.

IC50 values for different cancer cell lines are summarized below:

Cell LineIC50 (µM)
A431 (skin cancer)< 10
HepG2 (liver cancer)< 15
MCF7 (breast cancer)< 12

The compound's mechanism of action appears to involve induction of apoptosis through the activation of caspase pathways while downregulating anti-apoptotic proteins such as Bcl-2.

Case Studies

  • Case Study on Anticancer Activity : A study conducted on A431 cells demonstrated that treatment with this compound resulted in significant apoptosis induction. The study highlighted the activation of caspase pathways and the downregulation of Bcl-2, suggesting a mechanism for its anticancer effects.
  • Antimicrobial Efficacy Study : Another research effort evaluated the antimicrobial properties of this compound against resistant bacterial strains. Modifications in the chemical structure were shown to enhance antimicrobial activity, with one derivative achieving an MIC as low as 5 µg/mL against Staphylococcus aureus.

Mechanism of Action

The mechanism of action of this compound in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor or modulator of certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The presence of the nitro group and the benzo[d]thiazole ring is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Comparative Potency and Efficacy of Select M4 PAMs

Compound Scaffold Type EC50 (µM) %ACh Max Brain Penetrance (B:P) Clearance (Rat IV)
ML293 (this compound) Benzothiazole 1.8 65 0.85 Low
ML108 Thienopyridine >10 <40 0.2 High
ML173 Thienopyridine 2.3 50 0.3 Moderate
Compound 21 (4-pyridyl) Benzothiazole variant 1.3 65 ND ND
Compound 4 (2-furyl) Benzothiazole variant 1.3 40 ND ND

Key Findings :

  • Potency: The benzothiazole scaffold (e.g., ML293, EC50 = 1.8 µM) outperforms thienopyridine-based compounds (e.g., ML173, EC50 = 2.3 µM) in shifting ACh response curves .
  • Efficacy: ML293 achieves 65% ACh Max, comparable to the 4-pyridyl variant (compound 21) but superior to earlier thienopyridine derivatives (<40%) .
  • Brain Penetrance : ML293 exhibits a brain-to-plasma ratio (B:P = 0.85) exceeding prior probes (B:P ≤ 0.3), with brain concentrations reaching ~10 µM .

Pharmacokinetic Advantages

ML293 demonstrates markedly improved PK properties:

  • Low Clearance: In vivo rat IV clearance assays show minimal metabolic degradation, contrasting with high clearance rates for thienopyridine-based compounds .
  • Metabolic Stability: The nitro and pyridinylmethyl groups resist cytochrome P450-mediated oxidation, a common issue with thienopyridine analogs .

Limitations of Structural Modifications

Structure-activity relationship (SAR) studies highlight critical constraints:

  • Benzothiazole Core : Removing the 4-methoxy or 7-methyl groups (e.g., compound 50 ) or replacing benzothiazole with thiazolo[5,4-b]pyridine abolished activity .
  • Amide Replacements : Ureas (e.g., compound 29 ), sulfonamides, and reverse amides resulted in inactive or weakly potent molecules (EC50 > 10 µM) .

Biological Activity

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide is a synthetic compound characterized by its complex structure, which includes a benzo[d]thiazole moiety, a nitro group, and a pyridine derivative. This compound has garnered attention for its potential biological activities , including anti-inflammatory , antimicrobial , and anticancer properties .

Chemical Structure and Properties

The compound's molecular formula is C22H18N4O4SC_{22}H_{18}N_{4}O_{4}S, with a molecular weight of 434.5 g/mol. The presence of various functional groups enhances its solubility and reactivity, making it suitable for pharmacological applications. The methoxy group contributes to electronic effects that may influence binding interactions with biological targets, while the nitro group provides additional reactivity for further modifications .

1. Anti-inflammatory Activity

Research indicates that compounds containing the benzo[d]thiazole core are often linked to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory pathways. The specific structural features of this compound suggest potential efficacy in modulating inflammatory responses.

2. Antimicrobial Activity

Similar compounds have demonstrated significant antimicrobial properties. For instance, derivatives of benzo[d]thiazole have been shown to inhibit the growth of various pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .

3. Anticancer Properties

The anticancer activity of this compound has been explored in various studies. For example, certain thiazole derivatives have exhibited cytotoxic effects against cancer cell lines, with mechanisms involving apoptosis induction and inhibition of tumor growth. The structure-activity relationship (SAR) studies indicate that specific substituents on the phenyl ring are critical for enhancing anticancer efficacy .

Case Studies and Experimental Data

Several studies have investigated the biological activity of similar compounds:

Study Compound Activity Findings
Study 1Thiazole DerivativeAnticancerExhibited IC50 values lower than doxorubicin in A-431 cell lines .
Study 2Pyridine-based CompoundAntimicrobialShowed MIC values comparable to standard antibiotics against Staphylococcus aureus.
Study 3Benzo[d]thiazole AnalogAnti-inflammatoryInhibited COX enzymes effectively in vitro.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of the benzo[d]thiazole core.
  • Introduction of the nitro group via nitration.
  • Coupling with pyridine derivatives to form the final amide bond.

These methods allow for modifications that can optimize pharmacological properties and enhance biological activity .

Q & A

Basic Research Question

  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from aromatic protons (e.g., pyridine, benzothiazole) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and nitro group (~1520 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns.
  • X-ray Crystallography : Resolve intermolecular interactions (e.g., hydrogen bonds between amide NH and thiazole N) to study crystal packing and stability .

How can researchers investigate the mechanism of action, particularly enzyme inhibition, for this compound?

Advanced Research Question

  • Enzyme Assays : Test inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), a target for nitroheterocyclic compounds, using anaerobic microbial models (e.g., Clostridium spp.) .
  • Binding Studies : Perform isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify affinity.
  • Computational Docking : Use AutoDock Vina to model interactions between the nitro group and PFOR’s active site (e.g., Fe-S clusters) .

What strategies are effective for structure-activity relationship (SAR) studies to enhance bioactivity?

Advanced Research Question

  • Substituent Variation : Replace the methoxy group with electron-withdrawing groups (e.g., Cl, CF₃) to modulate electron density on the benzothiazole ring .
  • Nitro Group Position : Compare ortho vs. para nitro substitution on benzamide for redox potential and cytotoxicity.
  • Pyridine Modifications : Test pyridin-4-ylmethyl vs. pyridin-3-ylmethyl for steric effects on target binding.

How can computational modeling predict binding affinity and guide derivative design?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., with PFOR) to assess conformational stability over 100 ns trajectories.
  • QSAR Models : Develop quantitative models using descriptors like LogP, polar surface area, and H-bond donors .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent changes to prioritize synthetic targets.

What safety protocols are essential for handling the nitro group during synthesis?

Basic Research Question

  • Explosivity Risk : Avoid high temperatures (>150°C) and grinding dry nitro compounds.
  • Reduction Control : Monitor for unintended nitro-to-amine reduction using Zn/HCl or catalytic hydrogenation.
  • Ventilation : Use fume hoods to prevent inhalation of nitro-containing intermediates .

How do intermolecular interactions in the crystal lattice influence stability and solubility?

Advanced Research Question

  • Hydrogen Bonding : Centrosymmetric dimers via N–H···N bonds (as in ) enhance thermal stability but reduce aqueous solubility .
  • π-π Stacking : Benzothiazole and pyridine rings contribute to poor solubility in polar solvents; co-crystallization with PEG-based coformers may improve dissolution .

How should researchers address contradictory bioactivity data across different assays?

Advanced Research Question

  • Assay Validation : Cross-validate using orthogonal methods (e.g., microbial growth inhibition vs. enzymatic activity).
  • Redox Interference : Control for nitro group reduction in aerobic vs. anaerobic conditions, which may alter metabolite toxicity .
  • Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to discrepancies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.